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Compound Name: CCT241533 hydrochloride

Cat. No.: B606546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay protocols

for CCT241533 hydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint

Kinase 2 (CHK2). This document details the methodologies for assessing its inhibitory activity

and selectivity, presents key quantitative data, and visualizes the relevant experimental

workflows and signaling pathways.

Introduction to CCT241533 Hydrochloride
CCT241533 is a small molecule inhibitor that has been identified as a highly potent and

selective agent against CHK2, a critical serine/threonine kinase involved in the DNA damage

response pathway.[1] As an ATP-competitive inhibitor, CCT241533 binds to the ATP pocket of

the CHK2 enzyme, preventing the phosphorylation of its downstream substrates.[1][2][3] Its

ability to potentiate the cytotoxicity of PARP inhibitors makes it a compound of significant

interest in oncology research.[1][3] This guide focuses on the in vitro biochemical assays used

to characterize its potency and selectivity.

Quantitative Inhibitory Profile
The inhibitory activity of CCT241533 is typically quantified by its half-maximal inhibitory

concentration (IC50) and its binding affinity (Ki).

Table 1: Potency of CCT241533 against Target Kinase
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Target Parameter Value Assay Type

CHK2 IC50 3 nM Radiometric

CHK2 Ki 1.16 nM Radiometric

Data sourced from multiple references.[2][3][4][5]

Table 2: Kinase Selectivity Profile of CCT241533
CCT241533 demonstrates high selectivity for CHK2. When screened against a panel of 85

kinases at a concentration of 1 µM, it showed minimal cross-reactivity.[1][3]

Off-Target Kinase
% Inhibition at 1 µM
CCT241533

IC50 (nM)
Selectivity Fold (vs.
CHK2)

CHK1 - 190 - 245 ~63-80

PHK >80% Not Reported Not Reported

MARK3 >80% Not Reported Not Reported

GCK >80% Not Reported Not Reported

MLK1 >80% Not Reported Not Reported

Data indicates high selectivity over the closely related CHK1 kinase and identifies a few other

kinases that are inhibited at higher concentrations.[2][3][4]

Experimental Protocols: In Vitro Kinase Assay
The primary method for determining the biochemical potency of CCT241533 is the radiometric

kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a

substrate.

Radiometric Kinase Assay for CHK2
This protocol outlines a standard procedure for measuring the IC50 of CCT241533 against

recombinant CHK2.
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Materials and Reagents:

Kinase: Recombinant human CHK2 enzyme.

Substrate: A suitable peptide substrate for CHK2 (e.g., a synthetic peptide derived from a

known CHK2 target like Cdc25C).

Inhibitor: CCT241533 hydrochloride, dissolved in DMSO to create a stock solution, followed

by serial dilutions.

Radiolabeled ATP: [γ-³³P]ATP.

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA at an appropriate pH.

ATP: Unlabeled ATP for achieving the desired final concentration (often near the Km for

ATP).

Reaction Plates: 96-well or 384-well plates.

Detection System: Scintillation counter or phosphorimager.

Protocol:

Compound Preparation: Prepare a serial dilution series of CCT241533 hydrochloride in

DMSO. A typical starting concentration for the dilution series might be 10 µM.

Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted CCT241533 or DMSO

(for control wells) to the wells of the reaction plate.

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer,

recombinant CHK2 enzyme, and the peptide substrate.

Initiate Reaction: Add the kinase reaction mixture to each well. Allow the inhibitor and

enzyme to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of unlabeled

ATP and [γ-³³P]ATP to each well. The final ATP concentration should be optimized for the

specific assay conditions.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g.,

60-120 minutes), ensuring the reaction proceeds within the linear range.

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid or

EDTA.

Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The

phosphorylated peptide substrate will bind to the filter, while the un-incorporated [γ-³³P]ATP

is washed away.

Detection: After washing and drying the filter mat, quantify the amount of incorporated

radioactivity using a scintillation counter or phosphorimager.

Data Analysis: Calculate the percentage of kinase inhibition for each CCT241533

concentration relative to the DMSO control. Plot the percent inhibition against the logarithm

of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.[6]

Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro radiometric kinase assay

used to determine the potency of CCT241533.
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Workflow for a radiometric in vitro kinase assay.
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CHK2 Signaling Pathway Context
CCT241533 inhibits CHK2, a key transducer in the DNA damage response pathway.

Understanding this pathway provides context for the inhibitor's mechanism of action.
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Simplified CHK2 signaling pathway in DNA damage response.

Conclusion
CCT241533 hydrochloride is a potent and highly selective inhibitor of CHK2, as demonstrated

by rigorous in vitro kinase assays. The radiometric assay described provides a robust method

for quantifying its inhibitory activity. The high selectivity, evidenced by broad kinase panel

screening, underscores its utility as a chemical probe for studying CHK2 function and as a

potential therapeutic agent, particularly in combination with DNA-damaging agents or PARP

inhibitors. The protocols and data presented herein serve as a foundational guide for

researchers investigating CCT241533 and the broader field of CHK2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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